シビリシン

説明

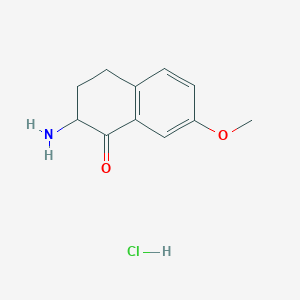

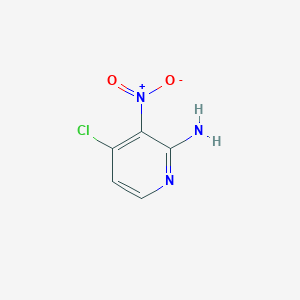

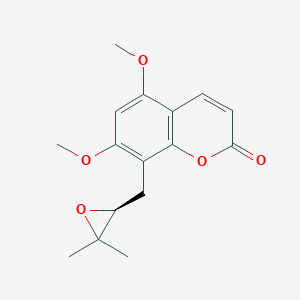

8-[[(2S)-3,3-Dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one is a natural product found in Murraya paniculata, Merrillia caloxylon, and Murraya alata with data available.

科学的研究の応用

漢方薬

シビリシンは、Polygonatum sibiricum (PS)に含まれており、漢方薬で使用されている天然の植物です . PSは、シビリシンを含む多くの成分に関連するさまざまな機能を持っています .

抗酸化作用

シビリシンは、Polygonatum sibiricum多糖(PSP)の成分として、抗酸化作用を持つことが判明しています . これは、酸化ストレス関連疾患に対抗するのに潜在的に役立ちます .

抗老化作用

シビリシンは、抗老化作用も示しています . これは、老化の兆候に対抗するように設計された製品に貴重な成分になる可能性があります .

抗疲労効果

研究によると、シビリシンには抗疲労効果があることが示されています . これは、疲労に対抗し、エネルギーレベルを向上させるように設計された治療法に適用できる可能性があります .

免疫増強

シビリシンは、免疫増強効果を持つことが判明しています . これは、免疫システムを強化するように設計された治療法に使用できることを示唆しています

作用機序

Target of Action

Sibiricin is a bioactive isoquinoline alkaloid It is structurally related to other isoquinoline alkaloids such as ochrobirine and ochotensine , which are known to interact with various receptors and enzymes in the body.

Mode of Action

Isoquinoline alkaloids, to which Sibiricin belongs, are known to interact with various receptors and enzymes, influencing numerous biochemical processes

Biochemical Pathways

Isoquinoline alkaloids, in general, are known to influence a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cellular metabolism

Result of Action

As an isoquinoline alkaloid, it may share some of the biological activities observed in this class of compounds, such as anti-inflammatory, antioxidant, and neuroprotective effects . .

生化学分析

Biochemical Properties

The biochemical properties of Sibiricin are not well-studied yet. As an isoquinoline alkaloid, it may interact with various enzymes, proteins, and other biomolecules. Isoquinoline alkaloids are known to interact with a wide range of biological targets, including enzymes and receptors, influencing various biochemical reactions .

Molecular Mechanism

Isoquinoline alkaloids often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Isoquinoline alkaloids are often involved in various metabolic pathways, interacting with enzymes and cofactors .

特性

IUPAC Name |

8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-16(2)13(21-16)7-10-12(19-4)8-11(18-3)9-5-6-14(17)20-15(9)10/h5-6,8,13H,7H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEQXGRDVIMHFZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the absolute configuration of Sibiricin and how was it determined?

A1: The absolute configuration of (-)-Sibiricin has been established through its chemical correlation with Omphamurin. Researchers determined the absolute configuration of Omphamurin at the C-2' position to be S using Horeau's method. This information, combined with chemical correlation studies, allowed for the determination of the absolute stereochemistry of (-)-Sibiricin. [, ]

Q2: What other prenylcoumarins have been isolated from Murraya paniculata var. omphalocarpa?

A2: In addition to Sibiricin, researchers identified several other prenylcoumarins in Murraya paniculata var. omphalocarpa. These include:

Q3: Where can I find more information about the structural characterization of Sibiricin?

A3: While the provided abstracts [, ] focus on the isolation and absolute configuration determination of Sibiricin, a deeper exploration of its structural characterization can be found in the research on Seseli sibiricum. This plant species is where Sibiricin was initially discovered and characterized. [] This research likely contains details on the compound's molecular formula, weight, and spectroscopic data.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

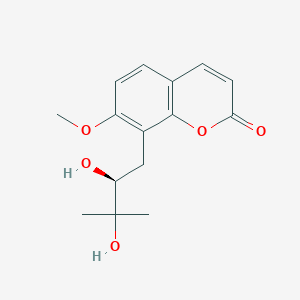

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)